7,7-Dimethyloctanoic acid

Catalog No.
S605388
CAS No.
26896-20-8
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Dimethyloctanoic acid

CAS Number

26896-20-8

Product Name

7,7-Dimethyloctanoic acid

IUPAC Name

7,7-dimethyloctanoic acid

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12)

InChI Key

YPIFGDQKSSMYHQ-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCCCC(=O)O

solubility

Solubility in water, g/100ml at 25 °C: 0.025 (very poor)

Synonyms

neodecanoic acid, Topper 5-E

Canonical SMILES

CC(C)(C)CCCCCC(=O)O

The exact mass of the compound Neodecanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 25 °c: 0.025 (very poor). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7,7-Dimethyloctanoic acid (C10H20O2, MW 172.26 g/mol) is a highly specific, terminally branched medium-chain fatty acid [1]. While it shares the CAS number 26896-20-8 with the crude isomeric mixture known industrially as neodecanoic acid (Versatic 10), this isolated isomer is structurally distinct . It features an unhindered carboxylic acid headgroup and a bulky terminal tert-butyl-like tail (gem-dimethyl at the C7 position) [1]. This precise architecture makes it a premium precursor for specialized esters, amides, and lipid formulations, offering the hydrophobicity and low freezing point of heavily branched acids without the extreme steric hindrance at the alpha-carbon that characterizes crude neodecanoic acid mixtures .

Buyers attempting to substitute 7,7-dimethyloctanoic acid with crude neodecanoic acid mixtures will encounter severe processability failures [1]. Crude neodecanoic acid consists primarily of alpha-branched isomers (e.g., 2,2-dimethyloctanoic acid) which exhibit the 'umbrella effect'—extreme steric hindrance that blocks standard esterification and amidation, requiring aggressive, high-temperature catalytic conditions[1]. Conversely, substituting with linear decanoic acid introduces handling and formulation issues, as the linear chain allows tight crystalline packing, resulting in a solid at room temperature (melting point ~31 °C) rather than a processable liquid [2]. Procuring the exact 7,7-dimethyl isomer guarantees both facile reactivity at the carboxylate and the physical fluidity required for advanced manufacturing [1].

Carboxylate Reactivity and Esterification Processability

The position of the methyl branching fundamentally dictates the synthetic utility of the carboxylic acid [1]. 7,7-Dimethyloctanoic acid possesses an unhindered alpha-carbon, allowing it to undergo standard Fischer esterification and amidation at rates comparable to linear fatty acids [2]. In contrast, crude neodecanoic acid mixtures are dominated by alpha-branched isomers (e.g., 2,2-dimethyl substitution) which sterically shield the carboxylate group [1]. This shielding, known industrially as the 'umbrella effect,' severely retards nucleophilic attack, often requiring forcing conditions or specialized coupling reagents to achieve high yields [1].

Evidence DimensionAlpha-carbon steric hindrance and esterification suitability
Target Compound Data7,7-Dimethyloctanoic acid: Unhindered alpha-carbon (-CH2-), enabling standard mild esterification.
Comparator Or BaselineCrude neodecanoic acid (Versatic 10): Highly hindered alpha-carbon (quaternary), resisting esterification.
Quantified DifferenceShifts reactivity from highly refractory (requiring aggressive conditions) to standard aliphatic acid kinetics.
ConditionsStandard industrial esterification or amidation workflows.

Enables the synthesis of complex specialty esters and surfactants without the degrading, high-energy conditions required for alpha-branched neo-acids.

Thermal Handling and Ambient State Processability

The terminal gem-dimethyl branching of 7,7-dimethyloctanoic acid significantly disrupts intermolecular van der Waals packing compared to its straight-chain counterpart . While linear decanoic acid (capric acid) has a melting point of approximately 31.6 °C, making it a solid that requires heated storage and transfer lines, 7,7-dimethyloctanoic acid remains a clear, low-viscosity liquid at 20 °C [1]. This physical state advantage eliminates the need for premelting steps in continuous-flow synthesis and liquid formulation processes .

Evidence DimensionMelting point and physical state at 20 °C
Target Compound Data7,7-Dimethyloctanoic acid: Liquid at 20 °C.
Comparator Or BaselineLinear decanoic acid: Solid at 20 °C (MP ~31.6 °C).
Quantified Difference>11 °C reduction in melting point, transitioning the material from a solid to a processable liquid at ambient conditions.
ConditionsStandard atmospheric pressure (100 kPa) and ambient temperature (20 °C).

Reduces energy costs and engineering complexity by eliminating heated transfer lines in industrial manufacturing.

Hydrophobic Tail Volume for Surfactant and Lipid Design

For applications in boundary lubrication, specialized surfactants, and lipid nanoparticles, the volume of the hydrophobic tail dictates micelle curvature and film thickness [1]. 7,7-Dimethyloctanoic acid terminates in a bulky tert-butyl-like group, which provides a larger hydrodynamic radius and lower surface tension than a linear alkyl chain of the same molecular weight [2]. This terminal bulk prevents tight crystalline packing in lipid bilayers and surfactant monolayers, enhancing the fluidity and solubility of the resulting derivatives compared to those synthesized from linear decanoic acid [1].

Evidence DimensionTerminal tail group steric volume
Target Compound Data7,7-Dimethyloctanoic acid: Bulky quaternary terminal carbon (gem-dimethyl at C7).
Comparator Or BaselineLinear decanoic acid: Narrow primary terminal carbon (-CH3).
Quantified DifferenceSignificantly increased tail cross-sectional area, preventing dense crystalline packing in derivative formulations.
ConditionsMonolayer or micelle formation in aqueous or lipid systems.

Allows formulators to engineer highly fluid, low-surface-tension lipids and surfactants that resist crystallization at low temperatures.

Biochemical Precursor Suitability and Beta-Oxidation

In biochemical research and prodrug design, the metabolic fate of the fatty acid chain is critical [1]. 7,7-Dimethyloctanoic acid features unhindered alpha and beta carbons, allowing it to be recognized by acyl-CoA synthetases and undergo initial cycles of standard beta-oxidation [2]. In stark contrast, alpha-branched isomers (such as 2,2-dimethyloctanoic acid) completely block beta-oxidation due to the lack of abstractable protons at the alpha position [1]. This makes the 7,7-dimethyl isomer uniquely suited for studies requiring controlled metabolic degradation up to the branching point [2].

Evidence DimensionSusceptibility to beta-oxidation
Target Compound Data7,7-Dimethyloctanoic acid: Permissive to initial beta-oxidation cycles.
Comparator Or Baseline2,2-Dimethyloctanoic acid: Completely blocks beta-oxidation.
Quantified DifferenceEnables enzymatic degradation that is sterically prohibited in alpha-branched analogs.
ConditionsIn vitro or in vivo metabolic tracing and enzymatic assays.

Crucial for pharmaceutical and biochemical researchers designing lipids or prodrugs that require predictable, partial metabolic breakdown.

Synthesis of Specialty Esters and Amides

Because 7,7-dimethyloctanoic acid lacks the severe alpha-carbon steric hindrance of crude neodecanoic acid, it is the ideal choice for synthesizing complex esters and amides [1]. It allows manufacturers to achieve high yields under mild conditions, making it highly suitable for producing specialty plasticizers, cosmetic emollients, and flavor/fragrance intermediates where harsh reaction conditions would degrade sensitive functional groups [1].

Liquid-State Continuous Flow Manufacturing

The compound's liquid state at room temperature provides a distinct operational advantage over solid linear decanoic acid. It is prioritized in continuous-flow chemical synthesis and automated liquid handling systems, as it eliminates the need for heated reservoirs and jacketed transfer lines, thereby streamlining the procurement and engineering requirements for large-scale production .

Design of Fluid Lipid Nanoparticles (LNPs) and Surfactants

The bulky terminal branching of 7,7-dimethyloctanoic acid disrupts tight molecular packing [1]. This makes it an excellent hydrophobic tail precursor for custom surfactants and lipid nanoparticle components, where maintaining membrane fluidity and preventing crystallization at low temperatures is critical for formulation stability and delivery efficacy [1].

Metabolic Tracing and Prodrug Development

For biochemical researchers, the unhindered alpha and beta positions combined with a sterically bulky tail offer a unique metabolic profile [2]. It is the preferred precursor for prodrugs and lipid probes where initial beta-oxidation is desired, but complete degradation must be halted at the branching point, a pathway impossible to study using alpha-hindered neo-acids [2].

Physical Description

Neodecanoic acid is a colorless liquid. (USCG, 1999)
Liquid
Liquid; OtherSolid
COLOURLESS LIQUID.

XLogP3

3.7

Boiling Point

482 to 494 °F at 760 mm Hg (USCG, 1999)
243-253 °C

Flash Point

201 °F (USCG, 1999)
94 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.9

Density

0.92 (USCG, 1999)
Relative density (water = 1): 0.91

LogP

3.6 (calculated)

Melting Point

less than 104 °F (USCG, 1999)
-39 °C

GHS Hazard Statements

Aggregated GHS information provided by 1111 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 478 of 1111 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 633 of 1111 companies with hazard statement code(s):;
H302 (14.69%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (69.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (19.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (82.46%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 50 °C: 29 (calculated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

68412-21-5
106726-11-8
26896-20-8

Wikipedia

7,7-Dimethyloctanoic acid

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Transportation equipment manufacturing
Neodecanoic acid: ACTIVE
Synthetic rubber manufacturing
Neodecanoic acid, rare earth salts: ACTIVE

Dates

Last modified: 08-15-2023

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